![molecular formula C12H24O2 B1295372 Dipentylacetic acid CAS No. 5422-52-6](/img/structure/B1295372.png)
Dipentylacetic acid
Overview
Description
Diphenylacetic acid is an organic compound containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . It is a white solid with a disagreeable odor .
Synthesis Analysis
Diphenylacetic acid can be synthesized by the slow evaporation solution growth technique . It can also be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification in the presence of pivalic anhydride and chiral acyl-transfer catalyst .Molecular Structure Analysis
The molecular formula of Diphenylacetic acid is C14H12O2 . The structure includes a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Chemical Reactions Analysis
Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification . It can also be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides .Physical And Chemical Properties Analysis
Diphenylacetic acid is a white solid with a melting point of 146-149 °C . It has a molecular weight of 212.24 . The density is 1.2±0.1 g/cm3, and the boiling point is 285.0±7.0 °C at 760 mmHg .Scientific Research Applications
Molecular Simulations and Visualization
2-pentylheptanoic acid is utilized in molecular simulations to understand its interactions at the atomic level. Programs like Amber, GROMACS, and Pymol use this compound to produce detailed simulation visualizations . These simulations are crucial for predicting the behavior of the molecule in various environments and can aid in the design of new materials and drugs.
Lithium Ionomer Research
In the field of energy storage, 2-pentylheptanoic acid serves as a small molecule analogue for lithium-neutralized ionomers . Research in this area focuses on the ion dynamics within these materials, which is essential for improving the performance of lithium-ion batteries.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pentylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOWOHSFJLXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202574 | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentylacetic acid | |
CAS RN |
5422-52-6 | |
Record name | Dipentylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2-pentyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can computational modeling provide insights into the behavior of 2-pentylheptanoic acid?
A2: Yes, molecular dynamics simulations have been employed to investigate the ion dynamics of lithium-neutralized 2-pentylheptanoic acid, serving as a small molecule analogue of a lithium ionomer. [] These simulations, conducted under an external electric field, revealed that the ionic aggregates within the system align with the applied field. [] Furthermore, by analyzing the system's response to an oscillating electric field, researchers identified a dynamic transition associated with rearrangements of these ionic aggregates. [] These findings demonstrate the utility of computational modeling in understanding the dynamic behavior of 2-pentylheptanoic acid and its interactions at the molecular level.
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